
3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents an intricate structure commonly studied in various scientific fields, particularly chemistry and biology. This molecule combines quinazolinone and pyrimidine moieties, providing a platform for diverse functional applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multi-step organic reactions. Typically, the quinazolinone core is constructed via a cyclization reaction using anthranilic acid derivatives. Subsequently, the pyrrolidine ring and the 4,6-dimethylpyrimidin-2-yloxy substituent are introduced through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods: While lab-scale synthesis is feasible, scaling up to industrial production requires optimized reaction pathways, efficient catalysts, and controlled environments. Strategies such as continuous flow reactors and automated synthesis platforms are employed to ensure consistency and purity in larger batches.
化学反应分析
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the pyrrolidine ring and the methyl groups of the pyrimidine.
Reduction: Reduction reactions are less common but can occur at the oxo group on the quinazolinone.
Substitution: Nucleophilic and electrophilic substitution reactions predominantly occur at the dimethylpyrimidine and quinazolinone regions.
Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halides (substitution) are used under specific conditions, such as solvents, temperature, and pH control.
Major Products Formed: Reaction products include various derivatives of the parent compound with modified functional groups, enhancing or altering its activity and application.
科学研究应用
Chemistry: This compound serves as a scaffold for developing new materials and catalysts due to its stable yet modifiable structure. Biology: It's studied for its potential as a pharmaceutical intermediate, providing insights into drug design and synthesis. Medicine: Derivatives of this compound exhibit biological activity against various diseases, including cancers and infectious diseases. Industry: It finds use in the development of advanced polymers, agrochemicals, and other industrially relevant materials.
作用机制
Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating biological pathways involved in cell growth, apoptosis, and signal transduction. Its mechanism often involves binding to active sites, inhibiting enzyme activity or altering receptor function.
相似化合物的比较
Comparison: Compared to its structural analogs, such as other quinazolinone and pyrimidine derivatives, this compound shows unique properties due to the specific arrangement and functional groups. List of Similar Compounds: These include 2-(4-(4-chlorophenyl)piperazin-1-yl)-4H-pyrimidine-4-one and 6,7-dimethoxy-4-quinazolinamine, among others.
属性
IUPAC Name |
3-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-11-15(2)24-21(23-14)29-16-7-9-25(12-16)19(27)8-10-26-13-22-18-6-4-3-5-17(18)20(26)28/h3-6,11,13,16H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLUXAMNPXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

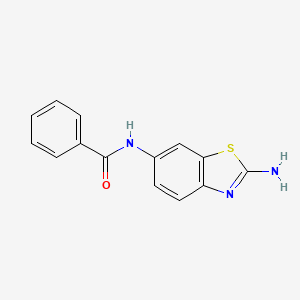
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)
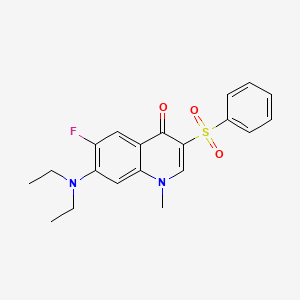
![3-Tert-butyl-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448220.png)
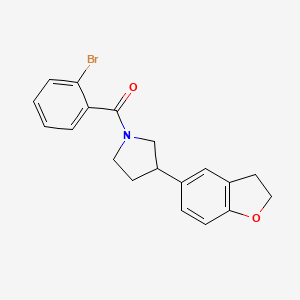
![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)
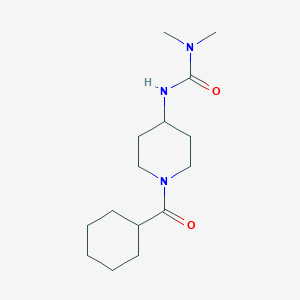
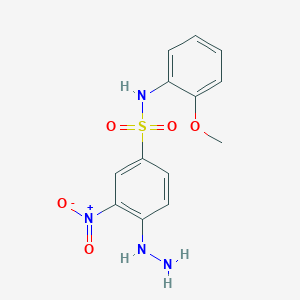
![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)
![6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2448228.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)

![1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2448232.png)
